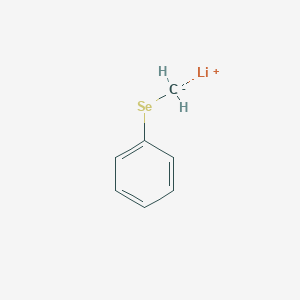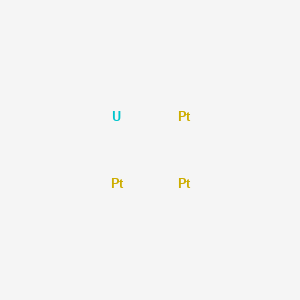
Platinum--uranium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Platinum–uranium (3/1) can be synthesized through several methods:
Direct Fusion: This method involves the direct fusion of pure platinum and uranium components according to stoichiometric calculations.
Reduction of Uranium Dioxide: Another method involves the reduction of uranium dioxide with hydrogen in the presence of platinum.
Industrial Production Methods: While specific industrial production methods for platinum–uranium (3/1) are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The direct fusion method is particularly suitable for large-scale production due to its straightforward approach.
化学反応の分析
Types of Reactions: Platinum–uranium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of uranium oxides and platinum oxides.
Reduction: Reduction reactions can occur, especially in the presence of hydrogen, leading to the formation of elemental uranium and platinum.
Substitution: Substitution reactions can occur with other metals or compounds, altering the composition and properties of the original compound.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various metal salts or compounds under controlled conditions.
Major Products Formed:
Oxidation: Uranium oxides (e.g., UO2, U3O8) and platinum oxides.
Reduction: Elemental uranium and platinum.
Substitution: New intermetallic compounds with altered properties.
科学的研究の応用
Platinum–uranium (3/1) has several scientific research applications:
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s unique properties make it a subject of interest for potential biomedical applications, such as in the development of advanced materials for medical devices.
Industry: The compound’s high melting point and density make it suitable for use in high-temperature and high-pressure industrial applications. Its superconducting properties also make it valuable for research in advanced materials and electronics.
作用機序
The mechanism by which platinum–uranium (3/1) exerts its effects is primarily related to its superconducting properties. At temperatures below 1 K, the compound exhibits superconductivity due to the presence of heavy fermions (uranium atoms), which contribute to the formation of Cooper pairs and the subsequent superconducting state . The molecular targets and pathways involved in this process are related to the electronic structure and interactions between the platinum and uranium atoms.
類似化合物との比較
- Uranium-rhodium (3/1)
- Uranium-iridium (3/1)
- Uranium-osmium (3/1)
Comparison: Platinum–uranium (3/1) is unique due to its specific combination of platinum and uranium, which results in distinct physical and chemical properties. Compared to similar compounds, platinum–uranium (3/1) has a higher melting point and density, as well as unique superconducting properties at low temperatures . These characteristics make it particularly valuable for research in superconductivity and advanced materials.
特性
CAS番号 |
12311-92-1 |
|---|---|
分子式 |
Pt3U |
分子量 |
823.3 g/mol |
IUPAC名 |
platinum;uranium |
InChI |
InChI=1S/3Pt.U |
InChIキー |
YYBWTXHBZRZQRM-UHFFFAOYSA-N |
正規SMILES |
[Pt].[Pt].[Pt].[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


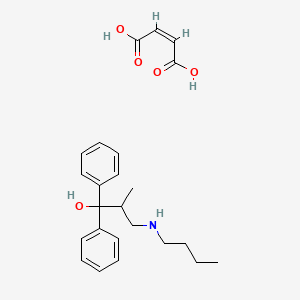
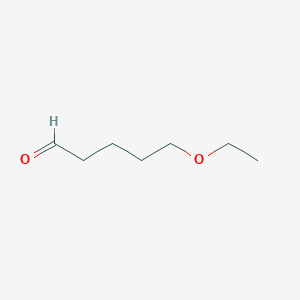
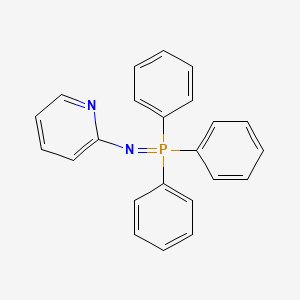
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
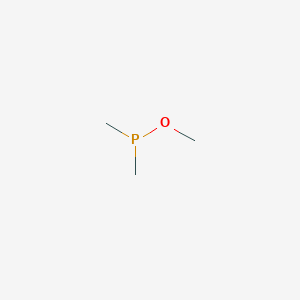

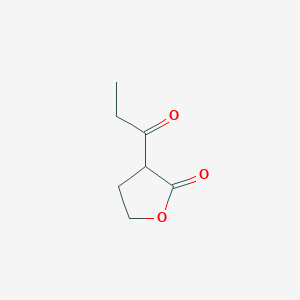
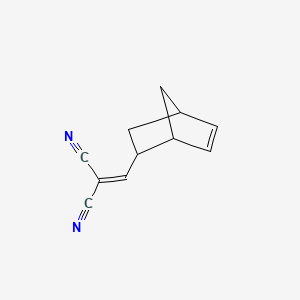

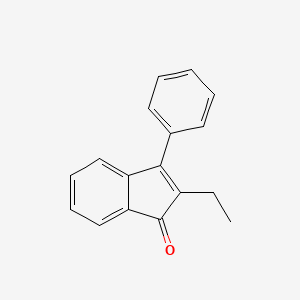


![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
